T. gondii Growth Inhibition
In a direct in vitro comparison, kijimicin demonstrated intermediate potency against T. gondii tachyzoite growth, with an IC50 of 45.6 nM, compared to 1.3 nM for monensin and 238.5 nM for the reference anti-Toxoplasma drug clindamycin [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for inhibition of T. gondii tachyzoite growth |
|---|---|
| Target Compound Data | 45.6 ± 2.4 nM |
| Comparator Or Baseline | Monensin: 1.3 ± 1.8 nM; Clindamycin: 238.5 ± 1.8 nM |
| Quantified Difference | Kijimicin is 35-fold less potent than monensin but 5.2-fold more potent than clindamycin in this assay. |
| Conditions | In vitro culture of T. gondii RH strain tachyzoites, assessed after 24 hours of treatment. |
Why This Matters
This quantifies kijimicin's specific place in the anti-Toxoplasma activity spectrum, confirming it is not merely a monensin analog and offers a distinct potency profile for research into apicomplexan biology.
- [1] Leesombun A, Nihei CI, Kondoh D, Nishikawa Y. Polyether ionophore kijimicin inhibits growth of Toxoplasma gondii and controls acute toxoplasmosis in mice. Parasitol Res. 2022 Jan;121(1):413-422. doi: 10.1007/s00436-021-07363-w. PMID: 34750652. View Source
